7-Azaspiro[3.5]nonan-2-one hydrochloride
Overview
Description
7-Azaspiro[3.5]nonan-2-one hydrochloride is a heterocyclic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is a solid substance that is typically stored under inert gas at temperatures between 2-8°C . This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-2-one hydrochloride involves multiple steps. One common method includes the Wittig reaction, where N-Boc-4-piperidones are added dropwise to a freshly prepared phosphorus ylide reagent. The reaction is carried out under reflux conditions, followed by purification steps such as extraction, washing, drying, and vacuum distillation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Azaspiro[3.5]nonan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar structure but contains an alcohol group instead of a ketone.
(7-Azaspiro[3.5]nonan-2-yl)methanol hydrochloride: This compound has a methanol group attached to the spiro ring.
Uniqueness
7-Azaspiro[3.5]nonan-2-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYLSSIULJILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679947 | |
Record name | 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392211-51-6 | |
Record name | 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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